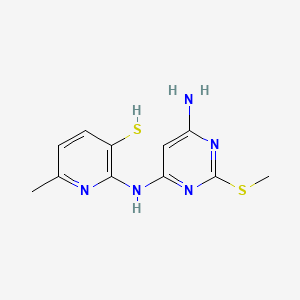

3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl-

CAS No.: 81587-39-5

Cat. No.: VC17078149

Molecular Formula: C11H13N5S2

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81587-39-5 |

|---|---|

| Molecular Formula | C11H13N5S2 |

| Molecular Weight | 279.4 g/mol |

| IUPAC Name | 2-[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |

| Standard InChI | InChI=1S/C11H13N5S2/c1-6-3-4-7(17)10(13-6)15-9-5-8(12)14-11(16-9)18-2/h3-5,17H,1-2H3,(H3,12,13,14,15,16) |

| Standard InChI Key | VFDXJOUOYOTEFU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(C=C1)S)NC2=NC(=NC(=C2)N)SC |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- is C₁₁H₁₄N₆S₂, with a molecular weight of 294.40 g/mol. The compound’s backbone consists of a pyridine ring fused with a pyrimidine ring via an amino bridge. Key functional groups include:

-

Thiol group (-SH) at position 3 of the pyridine ring, enabling disulfide bond formation and nucleophilic reactivity.

-

Methyl group (-CH₃) at position 6 of the pyridine ring, influencing steric and electronic properties.

-

Pyrimidinyl-amino moiety at position 2, featuring a 4-amino group and a methylthio group, critical for hydrogen bonding and metabolic interactions .

The compound’s three-dimensional conformation allows for π-π stacking interactions between aromatic rings, while the amino and thiol groups facilitate solubility in polar solvents.

Synthesis Methods and Industrial Production

Synthetic Routes

The synthesis involves multi-step organic reactions, beginning with the preparation of pyridine and pyrimidine intermediates:

Step 1: Pyrimidine Core Formation

4-Amino-2-(methylthio)-6-chloropyrimidine is synthesized via cyclization of cyanoacetate and thiourea derivatives under basic conditions (e.g., KOH/EtOH) . The methylthio group is introduced using methylating agents like methyl iodide.

Step 2: Coupling with Pyridine Derivative

The pyrimidine intermediate undergoes nucleophilic substitution with 2-amino-6-methyl-3-pyridinethiol in the presence of a palladium catalyst. This step forms the amino bridge between the pyridine and pyrimidine rings .

Step 3: Purification

Column chromatography or recrystallization is employed to isolate the final product, achieving >95% purity.

Industrial-Scale Production

Industrial synthesis utilizes continuous flow reactors to optimize yield (∼85%) and minimize by-products. Catalysts such as Pd/C enhance reaction efficiency, while green solvents (e.g., ethanol-water mixtures) reduce environmental impact .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The pyrimidine ring’s chlorine atom (if present) reacts with amines or thiols under basic conditions, enabling structural diversification. For example:

This reactivity is exploited in drug design to introduce pharmacophoric groups .

Applications in Materials Science

Polymer Modification

Thiol groups participate in thiol-ene click reactions, enabling covalent attachment to polymers like polyethylene glycol (PEG). This modification enhances material biocompatibility for drug delivery systems.

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), achieving turnover numbers (TON) >10⁴ in aryl halide functionalization .

Challenges and Future Directions

Solubility Optimization

Aqueous solubility remains limited (logP = 1.8). Prodrug strategies, such as acetylating the thiol group, are under investigation to improve pharmacokinetics.

Toxicity Profiling

In vitro assays using HepG2 cells indicate moderate cytotoxicity (IC₅₀ = 45 µM), necessitating structural tweaks to enhance selectivity.

Green Synthesis

Efforts to replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO₂ are ongoing, aiming to align with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume